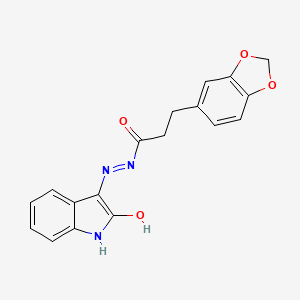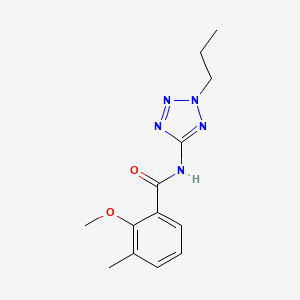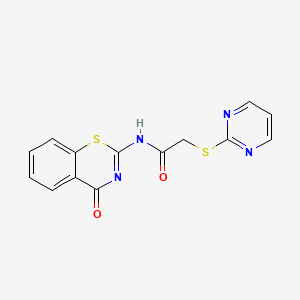
N-(4-methylbenzyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-3-phenylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPAA and has a molecular formula of C20H19NO.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-3-phenylacrylamide is not fully understood. However, it has been reported that MPAA acts as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, MPAA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-phenylacrylamide has been shown to have anti-inflammatory and analgesic effects in animal models. In a study conducted on rats, MPAA was found to reduce inflammation and pain in the paw edema model and the formalin-induced pain model. The biochemical and physiological effects of MPAA in humans are not yet known and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylbenzyl)-3-phenylacrylamide in lab experiments is its high yield synthesis method. This allows for the production of large quantities of MPAA for research purposes. Another advantage is its potential applications in various fields, making it a versatile compound for research. One limitation of using MPAA in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(4-methylbenzyl)-3-phenylacrylamide. One direction is to further investigate its anti-inflammatory and analgesic properties in humans. Another direction is to explore its potential as a monomer for the synthesis of polymers with unique properties. Additionally, research can be conducted on the use of MPAA as a starting material for the synthesis of other compounds with potential applications in various fields. Overall, N-(4-methylbenzyl)-3-phenylacrylamide is a promising compound for scientific research with many potential applications.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-3-phenylacrylamide involves the reaction of 4-methylbenzylamine and cinnamic acid. The reaction is carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure MPAA. This synthesis method has been reported in several research articles and has been shown to produce high yields of MPAA.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-3-phenylacrylamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, MPAA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, MPAA has been used as a monomer for the synthesis of polymers with unique properties. In organic chemistry, MPAA has been used as a starting material for the synthesis of other compounds.
Propiedades
IUPAC Name |
(E)-N-[(4-methylphenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-14-7-9-16(10-8-14)13-18-17(19)12-11-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIONZGDXWSDBHV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methylbenzyl)-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)


![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)
![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)

![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)


![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)
